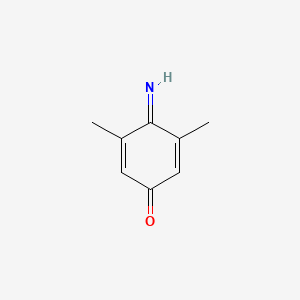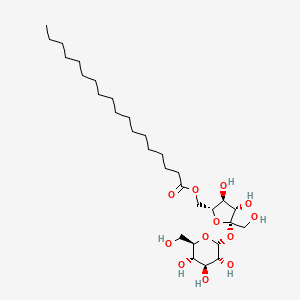
Sucrose, 6'-stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose, 6’-stearate is a type of sucrose ester, which is a compound formed by the esterification of sucrose with stearic acid. Sucrose esters are known for their surfactant properties and are widely used in the food, pharmaceutical, and cosmetic industries. Sucrose, 6’-stearate, in particular, is valued for its emulsifying capabilities and its ability to stabilize oil-in-water emulsions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose, 6’-stearate can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the esterification of sucrose with stearic acid in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) under dilute conditions . The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of sucrose esters often employs chemo-enzymatic systems on catalytic surfaces to enhance the yield and purity of the product. This method combines the advantages of chemical and enzymatic catalysis, resulting in a more efficient and environmentally friendly process .
Análisis De Reacciones Químicas
Types of Reactions: Sucrose, 6’-stearate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is a common reaction where the ester bond is broken down in the presence of water, leading to the formation of sucrose and stearic acid .
Common Reagents and Conditions: The hydrolysis of sucrose, 6’-stearate typically requires acidic or basic conditions. For instance, acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide .
Major Products Formed: The primary products formed from the hydrolysis of sucrose, 6’-stearate are sucrose and stearic acid. These products can be further utilized in various industrial applications .
Aplicaciones Científicas De Investigación
Sucrose, 6’-stearate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is employed in the stabilization of oil-in-water emulsions, which are used in drug delivery systems . In medicine, sucrose, 6’-stearate is investigated for its potential to enhance the bioavailability of hydrophobic drugs . Additionally, in the food industry, it is used to improve the texture and stability of food products .
Mecanismo De Acción
The mechanism of action of sucrose, 6’-stearate involves its ability to reduce the surface tension between oil and water phases, thereby stabilizing emulsions. This is achieved through the formation of a monolayer at the oil-water interface, which prevents the coalescence of oil droplets . The molecular targets involved in this process include the hydrophilic and hydrophobic regions of the sucrose ester, which interact with the respective phases to maintain stability .
Comparación Con Compuestos Similares
Sucrose, 6’-stearate can be compared with other sucrose esters such as sucrose laurate and sucrose palmitate. While all these compounds share similar surfactant properties, sucrose, 6’-stearate is unique in its ability to form more stable emulsions due to the longer carbon chain of stearic acid . This makes it particularly useful in applications requiring high stability, such as in pharmaceuticals and cosmetics .
List of Similar Compounds:- Sucrose laurate
- Sucrose palmitate
- Sucrose oleate
- Sucrose myristate
These compounds vary in their fatty acid chain lengths and degrees of saturation, which influence their emulsifying properties and applications .
Propiedades
Número CAS |
136152-87-9 |
|---|---|
Fórmula molecular |
C30H56O12 |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-25(35)28(38)30(20-32,41-22)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
Clave InChI |
KDDYMSRDRHNCRF-UTGHZIEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



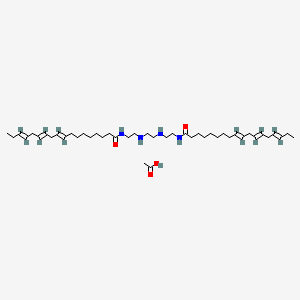
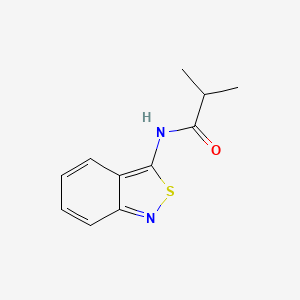
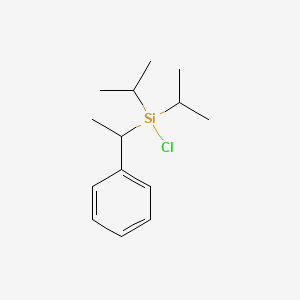
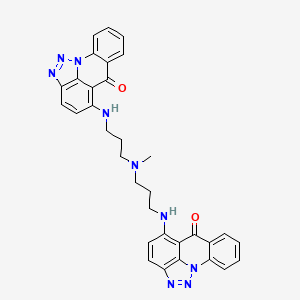
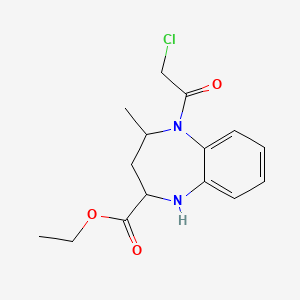
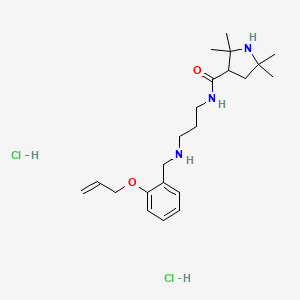
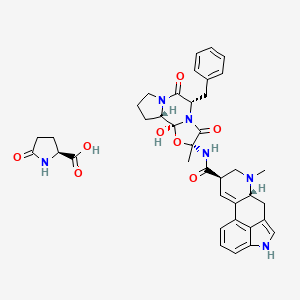

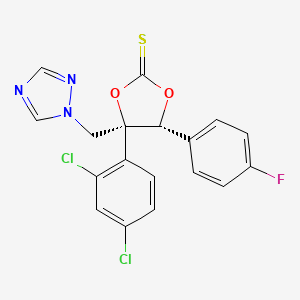

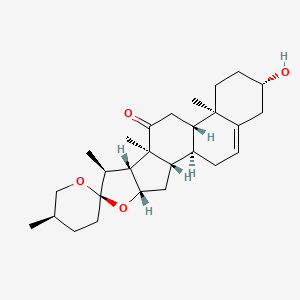
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
